2-[2-(2-chlorophenyl)phenyl]acetic Acid
Description
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBAASFLIOOSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362652 | |
| Record name | 2-[2-(2-chlorophenyl)phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669713-77-3 | |
| Record name | 2′-Chloro[1,1′-biphenyl]-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-(2-chlorophenyl)phenyl]acetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20362652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Chlorinated Benzyl Cyanide
- The chlorinated benzyl cyanide (e.g., 2-chlorobenzyl cyanide) is subjected to hydrolysis under acidic or alkaline conditions.
- The reaction is typically conducted at temperatures between 90°C and 150°C.
- Sulfuric acid (30-70%) or alkali solutions are used as hydrolyzing agents.
- The reaction is carried out with reflux and backflow to ensure complete conversion.
- Unreacted nitrile and organic impurities are removed by steam distillation.
- The acid product is crystallized by cooling and washing to obtain pure chlorophenyl acetic acid.
| Step | Conditions | Notes |
|---|---|---|
| Hydrolysis | 90-150°C, 30-70% H2SO4 or alkali | Controlled to keep nitrile <0.2% |
| Removal of impurities | Steam distillation | Removes unreacted nitrile and organics |
| Crystallization | Cooling to 20-40°C | Produces pure acid crystals |
| Washing and drying | Water washing, centrifugation | Final purification step |
- Well-established method with documented chemical literature.
- Catalysts such as Rh, Re, Ir complexes and phase-transfer catalysts have been explored but industrial adoption is limited due to low yield and catalyst recovery challenges.
- Suitable for industrial scale but requires careful control of reaction parameters to optimize purity and yield.
Multi-Step Synthesis via o-Chloroacetophenone and para-Chlorophenol
This method is a more recent and optimized approach focusing on improved yield and milder reaction conditions.
Step 1: Formation of 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone
- Reactants: o-chloroacetophenone, para-chlorophenol, sodium hydroxide, and copper powder catalyst.
- Reaction conditions: Heating at 125-130°C under nitrogen atmosphere for 10 hours.
- Sodium hydroxide replaces sodium hydride or potassium carbonate used in earlier methods, reducing cost and operational hazards.
- The reaction yields 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone without requiring purification.
Step 2: Conversion to 2-[2-(4-chlorophenyl)phenyl]acetic acid
- The ketone intermediate is refluxed with sublimed sulfur powder and morpholine quinoline for 5 hours.
- The mixture is then hydrolyzed by refluxing in a mixture of concentrated hydrochloric acid and glacial acetic acid (minimum 99.5% purity) for 18 hours.
- After partial vacuum distillation to remove solvent, the product is precipitated by adding water.
- The crude solid is purified by extraction, washing with sodium bicarbonate solution, drying, and recrystallization using solvents such as ethyl acetate, sherwood oil, and toluene.
- Final product is obtained as a tawny solid with high purity.
Reaction Scheme Summary:
| Step | Reagents & Conditions | Product |
|---|---|---|
| 1. Alkali copper-catalyzed coupling | o-chloroacetophenone + para-chlorophenol + NaOH + Cu powder, 125-130°C, 10 h, N2 atmosphere | 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone (crude) |
| 2. Sulfur-morpholine quinoline reflux | Ketone + sublimed sulfur + morpholine quinoline, reflux 5 h | Intermediate for hydrolysis |
| 3. Acidic hydrolysis | Concentrated HCl + glacial acetic acid, reflux 18 h | 2-[2-(4-chlorophenyl)phenyl]acetic acid (crude) |
| 4. Purification | Extraction, washing, drying, recrystallization | Pure 2-[2-(4-chlorophenyl)phenyl]acetic acid |
Typical Quantities (Example Batch):
| Reactant | Amount (g) |
|---|---|
| o-Chloroacetophenone | 500 |
| para-Chlorophenol | 1000 |
| Sodium hydroxide | 250 |
| Copper powder | 40 |
| Sublimed sulfur | 250 |
| Morpholine quinoline | 1000 |
| Concentrated HCl | 1800 mL |
| Glacial acetic acid | 1800 mL |
Comparative Analysis of Methods
| Aspect | Hydrolysis of Benzyl Cyanide | Multi-Step Synthesis via o-Chloroacetophenone |
|---|---|---|
| Starting Materials | Chlorinated benzyl cyanide | o-Chloroacetophenone, para-chlorophenol |
| Reaction Conditions | Acidic/alkaline hydrolysis, 90-150°C | Alkali copper-catalyzed coupling, 125-130°C |
| Catalysts | Complex transition metal catalysts (Rh, Re, Ir) | Copper powder |
| Operational Complexity | Moderate, catalyst recovery issues | Moderate, nitrogen atmosphere required |
| Yield | Moderate, often low industrial yields | High yield with optimized conditions |
| Purification Steps | Crystallization and washing | Multi-step extraction and recrystallization |
| Industrial Suitability | Established but limited by catalyst cost | Promising for industrial scale due to cost and yield |
Research Findings and Optimization Notes
- The multi-step synthesis method reduces the severity of reaction conditions compared to traditional hydrolysis.
- Replacing sodium hydride with sodium hydroxide significantly lowers cost and operational hazards.
- Use of copper powder as catalyst under nitrogen atmosphere improves coupling efficiency.
- The hydrolysis step using a mixture of concentrated hydrochloric acid and glacial acetic acid provides high purity product.
- Recrystallization from ethyl acetate, sherwood oil, and toluene mixtures effectively removes impurities.
- The process is scalable and suitable for industrial production with consistent yields.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Temperature (°C) | Time (h) | Catalyst | Yield & Purity | Notes |
|---|---|---|---|---|---|---|
| Hydrolysis of chlorinated benzyl cyanide | Chlorinated benzyl cyanide, H2SO4 or alkali | 90-150 | Variable | Transition metal complexes (Rh, Re, Ir) | Moderate yield, purity depends on control | Catalyst recovery and low yield limit use |
| Multi-step synthesis via o-chloroacetophenone | o-Chloroacetophenone, para-chlorophenol, NaOH, Cu powder | 125-130 | 10 (coupling) + 5 (reflux) + 18 (hydrolysis) | Copper powder | High yield (~431 g/ batch), high purity | Cost-effective, scalable, optimized process |
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chlorophenyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C15H13ClO2
- Appearance : White to light yellow crystalline solid
- Melting Point : 92°C - 95°C
- Boiling Point : Approximately 145°C
- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and acetone
NSAIDs and Analgesics
One of the primary applications of 2-[2-(2-chlorophenyl)phenyl]acetic acid is as an intermediate in the synthesis of NSAIDs. Its structural characteristics enable selective interactions with biological targets, potentially leading to effective anti-inflammatory effects. Notable NSAIDs that have been developed using this compound include:
| Drug Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Ibuprofen | COX inhibition | Pain relief, anti-inflammatory |
| Diclofenac | COX inhibition | Anti-inflammatory, analgesic |
Antibiotic Development
In addition to its role in anti-inflammatory drug synthesis, this compound has been explored for its potential in antibiotic development. Studies indicate that modifications of this compound can lead to new derivatives with enhanced antimicrobial activity against various pathogens.
Case Studies
-
Anti-inflammatory Activity :
- A study demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory pathways in vitro. The compounds were shown to reduce levels of pro-inflammatory cytokines, suggesting their potential for pain management therapies.
-
Antimicrobial Properties :
- Research highlighted the efficacy of certain derivatives against Gram-positive bacteria. The modifications introduced through synthetic pathways enhanced their interaction with bacterial cell walls, leading to increased antibacterial activity.
Interaction with Biological Systems
The compound's ability to modulate inflammatory pathways makes it a candidate for further research in pain management and anti-inflammatory therapies. Its interactions with microbial systems indicate its utility in antibiotic development.
Mechanism of Action
The mechanism of action of 2-[2-(2-chlorophenyl)phenyl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Chlorine Position : Ortho-substituted chlorines (as in 2-(2-chlorophenyl)acetic acid) enhance electronic effects, influencing acidity (pKa ~3.5–4.0) and hydrogen-bonding capacity . Para-substituted hydroxyl groups (e.g., 2-(2-chloro-4-hydroxyphenyl)acetic acid) increase solubility but reduce membrane permeability .
- Biphenyl vs. Monophenyl: The biphenyl structure in this compound increases molecular weight (274.74 g/mol vs. 170.59 g/mol for monophenyl analogs) and lipophilicity (LogP ~3.5 vs. ~2.0), favoring interactions with hydrophobic protein pockets .
Pharmacological Activity
- FABP4/5 Inhibition: The quinoline-containing analog, 2-(2-(6-chloro-4-(2-chlorophenyl)quinolin-2-yl)phenyl)acetic acid (11a), exhibits potent FABP4/5 inhibition (IC₅₀: 4.50 μM and 3.90 μM, respectively), suggesting that the biphenyl-chloro motif is critical for target engagement .
- NSAID Precursors : 2-(2-Chlorophenyl)acetic acid serves as a key intermediate in diclofenac synthesis, highlighting the pharmacological relevance of ortho-chloro substitution in anti-inflammatory drug design .
Physicochemical Properties
| Property | This compound | 2-(2-Chlorophenyl)acetic Acid | (2,6-Dichlorophenyl)acetic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 274.74 (calculated) | 170.59 | 205.04 |
| Melting Point (°C) | Not reported | 120–122 (crystallized) | 135–137 (predicted) |
| Solubility (Water) | Low | Moderate (pH-dependent) | Very low |
| LogP | ~3.5 | ~2.0 | ~2.8 |
Biological Activity
2-[2-(2-chlorophenyl)phenyl]acetic acid, also known by its CAS number 669713-77-3, is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a chlorophenyl group attached to a phenylacetic acid backbone. Its molecular formula is , and it possesses both hydrophobic and polar characteristics, which may influence its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 10 µM against HeLa cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
Table 1: Antiproliferative Activity of this compound
The mechanism underlying the anticancer effects of this compound appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic markers and downregulation of anti-apoptotic proteins in cancer cells .
Case Studies
- HeLa Cell Study : In a controlled experiment, HeLa cells treated with varying concentrations of the compound exhibited notable nuclear disintegration and chromatin condensation, indicative of apoptosis. The study emphasized the compound's potential as a lead molecule for further drug development targeting cervical cancer .
- MCF-7 Breast Cancer Model : Another study assessed the effects on MCF-7 breast cancer cells, revealing significant reductions in cell viability at concentrations as low as 9 µM. The results suggested that the compound could effectively inhibit estrogen receptor-positive breast cancer growth .
Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile. In vitro studies conducted on HepG2 liver cells showed no significant hepatotoxicity at concentrations up to 10 µM, suggesting potential for therapeutic use without severe adverse effects .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[2-(2-chlorophenyl)phenyl]acetic acid, and how can purity be optimized?
- Methodology :
- Step 1 : Use Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the chlorophenyl group to the biphenyl backbone .
- Step 2 : Carboxylic acid functionalization via hydrolysis of nitrile intermediates or direct carboxylation .
- Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
- Quality Control : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ ~3.6 ppm for CH₂COO⁻) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Methods :
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–7.8 ppm for chlorophenyl groups) and carboxylic acid protons (broad δ ~12 ppm) .
- IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z ~260 (M⁺) with fragmentation patterns for chlorophenyl loss .
Q. How should researchers safely handle this compound in the lab?
- Safety Protocol :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers at 2–8°C to prevent degradation .
- Neutralize waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in molecular conformation predictions?
- Structural Analysis :
- Compare experimental X-ray diffraction data (monoclinic P21/c space group, a = 9.1473 Å, β = 101.155°) with DFT-optimized geometries .
- Analyze hydrogen-bonding networks (e.g., O–H···O dimerization) to explain stability .
- Cross-validate with isostructural analogs (e.g., bromo-substituted derivatives) .
Q. What computational strategies predict physicochemical properties like logP and pKa?
- Approach :
- Use ACD/Labs Percepta Platform to calculate logP (lipophilicity) and pKa (carboxylic acid dissociation) .
- Validate predictions with experimental solubility (e.g., pH-dependent UV-Vis spectroscopy) .
- Apply QSAR models to correlate substituent effects (e.g., Cl position) with bioavailability .
Q. How to design experiments probing reactivity in heterocyclic synthesis?
- Experimental Design :
- Kinetic Studies : Monitor cyclization rates (e.g., lactam formation) via in situ NMR .
- Substituent Screening : Replace Cl with F/NO₂ to assess electronic effects on reaction yields .
- Catalytic Optimization : Test Pd/C or CuI catalysts for cross-coupling efficiency .
Q. What strategies address discrepancies in pharmacological activity data?
- Resolution Tactics :
- Re-evaluate assay conditions (e.g., cell lines, incubation time) for anti-inflammatory activity .
- Compare IC₅₀ values across studies using standardized protocols (e.g., COX-2 inhibition assays) .
- Perform molecular docking to validate binding interactions with target proteins .
Q. How to analyze hydrogen-bonding motifs in crystal structures?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
